4-Hydroxy-3,5-dinitrobenzaldehyde chemical properties
4-Hydroxy-3,5-dinitrobenzaldehyde chemical properties
An In-depth Technical Guide to 4-Hydroxy-3,5-dinitrobenzaldehyde
Introduction
4-Hydroxy-3,5-dinitrobenzaldehyde is an important functionalized aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group, an acidic phenolic hydroxyl, and two strongly electron-withdrawing nitro groups, provides a unique platform for the development of a diverse range of molecules. The electronic properties conferred by the nitro groups significantly influence the reactivity of the entire molecule, making the ortho- and para-positions electron-deficient and enhancing the acidity of the phenolic proton. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Hydroxy-3,5-dinitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development and materials science.
Compound Identification and Physicochemical Properties
Proper identification and understanding of the basic physicochemical properties are foundational to the successful application of any chemical intermediate.
Nomenclature and Structure
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IUPAC Name: 4-hydroxy-3,5-dinitrobenzaldehyde[1]
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Synonyms: 3,5-Dinitro-4-hydroxybenzaldehyde[1]
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CAS Number: 52132-61-3[1]
The molecular structure consists of a benzaldehyde core substituted with a hydroxyl group at position 4 and two nitro groups at positions 3 and 5.
| Identifier | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [1][2] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)[O-])C=O | [1] |
| InChIKey | DFAVWLKOYKKDFX-UHFFFAOYSA-N | [1][2] |
Physicochemical Data
The physical properties of 4-Hydroxy-3,5-dinitrobenzaldehyde are tabulated below. It is noteworthy that while extensive spectroscopic data is available, a definitive melting point is not consistently reported in peer-reviewed literature. The synthesis protocol, which involves precipitation from ice water, suggests low solubility in cold aqueous media.[3]
| Property | Value | Source |
| Melting Point | Not Reported | N/A |
| LogP (Predicted) | 0.5 | [1] |
| Appearance | Yellow precipitate/solid | [3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating hydroxyl group, results in a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule simplifies its NMR spectra. The two aromatic protons are chemically equivalent, as are the two nitro groups.
| ¹H-NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment | Source |
| Aldehyde Proton | 10.14 | Singlet | Ar-CH O | [1][4] |
| Aromatic Protons | 8.92 | Singlet | Ar-H (2H) | [1][4] |
| Hydroxyl Proton | 6.08 | Singlet | Ar-OH | [1][4] |
| ¹³C-NMR | Chemical Shift (δ ppm) | Assignment | Source |
| Aldehyde Carbon | 193 | Ar-C HO | [1] |
| Hydroxyl-bearing Carbon | 152 | Ar C -OH | [1] |
| Nitro-bearing Carbons | 143 | Ar C -NO₂ | [1] |
| Aldehyde-bearing Carbon | 133 | Ar C -CHO | [1] |
| Aromatic CH Carbons | 126 | Ar C H | [1] |
Causality Insight: The strong deshielding of the aromatic protons (δ 8.92 ppm) is a direct consequence of the powerful electron-withdrawing effect of the adjacent nitro groups and the aldehyde group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.
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Electrospray Ionization (ESI-MS): m/z 213 [M+H]⁺[1]
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Electron Ionization (EI-MS): The NIST database shows a primary peak at m/z 212, corresponding to the molecular ion.[2]
Infrared (IR) Spectroscopy
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-OH stretch: ~3200-3400 cm⁻¹ (broad)
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C-H stretch (aromatic/aldehyde): ~3100 cm⁻¹, ~2850-2750 cm⁻¹
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C=O stretch (aldehyde): ~1700-1710 cm⁻¹
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NO₂ stretch (asymmetric): ~1550 cm⁻¹[5]
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NO₂ stretch (symmetric): ~1375 cm⁻¹[5]
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C=C stretch (aromatic): ~1600, 1450 cm⁻¹
Synthesis Methodology
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde is achieved through the direct electrophilic nitration of 4-hydroxybenzaldehyde. The powerful activating, ortho,para-directing nature of the hydroxyl group overrides the deactivating, meta-directing effect of the aldehyde, forcing the two nitro groups into the positions ortho to the hydroxyl group.[6][7][8]
Experimental Protocol: Nitration of 4-Hydroxybenzaldehyde
This protocol is adapted from a procedure described in Chemical Research in Toxicology.[3]
Materials:
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4-Hydroxybenzaldehyde
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Ice
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Ethyl Acetate
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Hexane
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Silica Gel
Procedure:
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Preparation of Starting Material: Dissolve 2 grams of 4-hydroxybenzaldehyde in 12.5 mL of concentrated H₂SO₄ in a flask suitable for cooling and stirring. Cool the mixture to 0 °C using an ice bath.
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Expert Insight: The use of concentrated sulfuric acid as the solvent protonates the aldehyde, further deactivating the ring, but more importantly, it serves as the catalyst and dehydrating agent for the nitration reaction.
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-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by combining 5 mL of concentrated H₂SO₄ and 5 mL of fuming HNO₃. This process is highly exothermic and must be performed slowly in an ice bath to maintain a temperature of 0 °C.
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Trustworthiness: Pre-cooling the nitrating mixture is a critical safety and process control step. It ensures the formation of the nitronium ion (NO₂⁺) electrophile is controlled and prevents runaway reactions upon addition.
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Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxybenzaldehyde, ensuring the reaction temperature is maintained at or below 0 °C throughout the addition.
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Reaction Progression: Once the addition is complete, continue stirring the resulting mixture for 4 hours at ambient temperature to allow the reaction to proceed to completion.
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Work-up and Isolation: Slowly pour the reaction mixture into 50 mL of ice water with vigorous stirring. This will quench the reaction and precipitate the product.
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Precipitation: Continue stirring the aqueous mixture at 0 °C for 1 hour to ensure complete precipitation of the yellow solid product.
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Purification: Filter the crude product and purify it using silica gel flash column chromatography. A mobile phase of 2:3 ethyl acetate/hexane is reported to be effective. The yield for this procedure is approximately 75%.[3]
Caption: Workflow for the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Chemical Reactivity and Applications
The multifunctionality of 4-Hydroxy-3,5-dinitrobenzaldehyde makes it a versatile building block. Its reactivity is dominated by the interplay between its three functional groups.
Reactivity of the Aldehyde Group
The aldehyde functional group is a primary site for transformations. It can undergo nucleophilic addition and condensation reactions.
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Wittig Reaction: It readily reacts with phosphonium ylides. For instance, it has been used in a Wittig reaction with (3,5-dimethoxybenzyl)triphenylphosphonium bromide in the presence of sodium methoxide to synthesize a dinitro-resveratrol analogue.[3] This demonstrates its utility in creating complex stilbene structures.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group exhibits typical phenolic reactivity, although its acidity is significantly increased by the adjacent nitro groups.
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Conversion to Halides: The hydroxyl group can be displaced. A reported procedure shows its conversion to 4-chloro-3,5-dinitrobenzaldehyde by reacting it with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline.[9] This transformation is crucial for subsequent nucleophilic aromatic substitution reactions at the C4 position.
Reactivity of the Aromatic Ring
The aromatic ring is strongly deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing groups. However, the nitro groups can be reduced.
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Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using standard reducing agents like catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This would transform the molecule into 4-Hydroxy-3,5-diaminobenzaldehyde, a highly electron-rich system with potential applications in polymer and dye synthesis.
Sources
- 1. japsonline.com [japsonline.com]
- 2. 3,5-Dinitro-4-hydroxybenzaldehyde [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
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